

Molecular structure and formula of Trioctyltin chloride

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Compound of Interest

Compound Name: *Trioctyltin chloride*

Cat. No.: *B1346589*

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An In-depth Technical Guide to **Trioctyltin Chloride**

Introduction

Trioctyltin chloride, an organotin compound, is a subject of significant interest within various scientific and industrial fields. Organotin compounds, characterized by the presence of at least one tin-carbon bond, are utilized in a range of applications, including as stabilizers for PVC, catalysts in organic synthesis, and as biocides.[1][2] This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **Trioctyltin chloride**. It also details experimental protocols for its synthesis and analysis, catering to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

Trioctyltin chloride is comprised of a central tin atom covalently bonded to three octyl chains and one chlorine atom. The long alkyl chains confer significant lipophilicity to the molecule.

Table 1: Molecular Identifiers for **Trioctyltin Chloride**

Identifier	Value	Source
Molecular Formula	C ₂₄ H ₅₁ ClSn	[3][4][5]
Molecular Weight	493.82 g/mol	[3][4][6]
IUPAC Name	chloro(trioctyl)stannane	[3][7]
CAS Number	2587-76-0	[3][4][5][6][7][8]
Canonical SMILES	CCCCCCCC--INVALID-LINK-- (CCCCCCCC)Cl	[3]

Physicochemical Properties

The physical and chemical characteristics of **Trioctyltin chloride** are crucial for its handling, application, and analysis. It is a colorless, oily liquid under standard conditions.[6][8]

Table 2: Physicochemical Properties of **Trioctyltin Chloride**

Property	Value	Conditions	Source
Boiling Point	193-198 °C	at 0.1 Torr	[6][8]
Density	1.04 g/mL	at 20 °C	[6][8]
Refractive Index	1.482	n ₂₀ /D	[6][8]
Flash Point	100 °C	[6][8]	
Solubility	Sparingly soluble in Chloroform	[6][8][9]	
Form	Oil	[6][8]	
Color	Colourless	[6][8]	

Experimental Protocols

Synthesis of Trioctyltin chloride

A reported method for the synthesis of **Trioctyltin chloride** involves the reaction of trioctyltin acetate with hydrogen chloride.[9]

Protocol:

- Dissolve trioctyltin acetate in n-heptane.
- Introduce hydrogen chloride into the solution.
- Maintain the reaction at 20 °C for 30 minutes.
- The reaction is expected to proceed with a high yield, reported to be around 99.0%.[9]
- The product, **Trioctyltin chloride**, can then be isolated and purified using standard techniques such as distillation under reduced pressure.

Analytical Methods

The determination of **Trioctyltin chloride**, particularly in environmental and biological samples, often requires sensitive and specific analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly employed methods.[2][10][11]

1. Gas Chromatography-Mass Spectrometry (GC-MS) based method for Organotin Compounds

This method is adapted from established protocols for the analysis of various organotin compounds.[2][12]

a. Sample Preparation and Extraction (Simulated Gastric Digestion for Toy Materials):[12]

- Simulate gastric digestion of the sample material according to relevant standards (e.g., EN71-3).
- Take a 5 mL aliquot of the migration solution and place it in a 22-mL glass tube.
- Add 0.1 mL of an internal standard solution (e.g., Tributyl-d27-tin chloride).

- Add 5 mL of acetate buffer solution to adjust the pH to 4.7.
- Add 0.5 mL of 2% sodium tetraethylborate (derivatizing agent) and 2 mL of hexane.
- Vortex the mixture for 30 minutes.
- Allow the phases to separate.
- The upper hexane layer containing the ethylated derivatives of the organotins is collected for GC-MS analysis.

b. GC-MS Analysis:

- Instrumentation: Agilent 5977A GC/MSD or similar.[\[12\]](#)
- Injection: 1 μ L of the hexane extract is injected.
- Separation: A capillary column suitable for organometallic compounds is used.
- Detection: Mass spectrometry is used for the detection and quantification of the ethylated Trioctyltin.

2. Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry (μ LC-ES-ITMS) - EPA Method 8323 (Adapted)

This method is designed for the determination of organotins as the cation in aqueous and biological samples.[\[10\]](#)

a. Sample Preparation (Water Samples):

- Acidify a 2-liter water sample with 12 N hydrochloric acid.
- Extract the acidified water sample using a solid-phase extraction (SPE) disc.
- Elute the organotins from the SPE disc with an appropriate solvent.

b. μ LC-ES-ITMS Analysis:

- Instrumentation: A micro-liquid chromatograph coupled to an electrospray ion trap mass spectrometer.
- Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and acetic acid, with the addition of a complexing agent like tropolone.[10]
- Separation: A gradient elution program on a reversed-phase column is used to separate the organotin compounds.
- Detection: The electrospray source generates ions of the Trioctyltin cation, which are then detected and quantified by the ion trap mass spectrometer.

Visualizations

The following diagram illustrates a general workflow for the analysis of **Trioctyltin chloride** in an environmental water sample.



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Caption: Analytical workflow for **Trioctyltin chloride**.

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